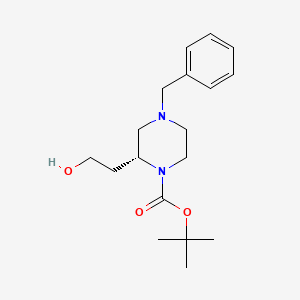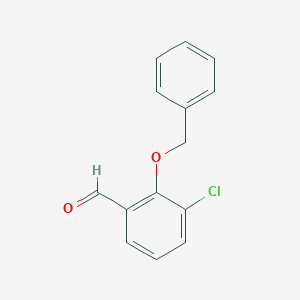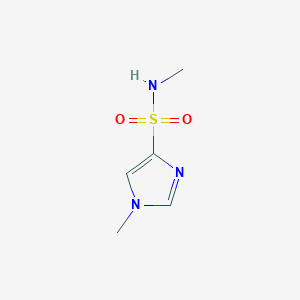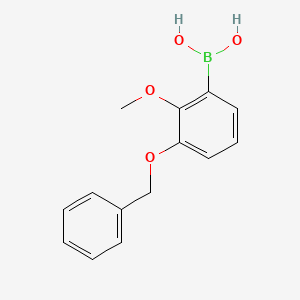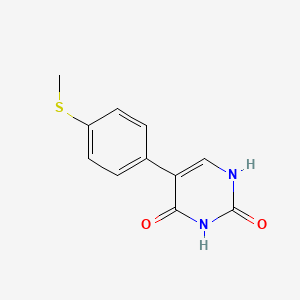
(2,4)-Dihydroxy-5-(4-methylphenyl)pyrimidine, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,4)-Dihydroxy-5-(4-methylphenyl)pyrimidine, 95% (hereafter referred to as 2,4-DHPM-95%) is a synthetic compound that has been studied for its potential applications in scientific research. It is a white, crystalline solid with a melting point of approximately 158-160°C. 2,4-DHPM-95% is a derivative of pyrimidine, a heterocyclic aromatic compound that is found in many naturally occurring substances. It has been studied for its potential use as a reagent in organic synthesis and for its potential applications in biochemistry and physiology. The purpose of
Scientific Research Applications
2,4-DHPM-95% has been studied for its potential applications in scientific research. It has been used as a reagent in organic synthesis, as it is capable of forming a variety of compounds. Additionally, it has been used as a starting material in the synthesis of other heterocyclic aromatic compounds. Furthermore, 2,4-DHPM-95% has been studied for its potential applications in biochemistry and physiology. It has been used as a substrate for the study of enzymes, as well as for the study of cell signaling pathways.
Mechanism of Action
The exact mechanism of action of 2,4-DHPM-95% is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as tyrosine kinase and cyclooxygenase. Additionally, it has been shown to interfere with the activity of certain transcription factors, such as NF-κB.
Biochemical and Physiological Effects
2,4-DHPM-95% has been studied for its potential biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of certain enzymes, such as tyrosine kinase and cyclooxygenase. Additionally, it has been shown to interfere with the activity of certain transcription factors, such as NF-κB. In vivo studies have shown that it can reduce inflammation and pain in animal models.
Advantages and Limitations for Lab Experiments
2,4-DHPM-95% has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain. Additionally, it is stable and does not degrade easily. Furthermore, it is soluble in a variety of solvents, making it easy to use in a variety of experiments. However, there are some potential limitations for use in laboratory experiments. For example, it is not approved for use in humans, so its effects on humans cannot be studied directly. Additionally, its mechanism of action is not fully understood, so its effects on specific biochemical pathways cannot be studied in detail.
Future Directions
There are several potential future directions for the study of 2,4-DHPM-95%. It could be studied further for its potential use as a reagent in organic synthesis. Additionally, it could be studied further for its potential applications in biochemistry and physiology. For example, it could be studied further for its potential effects on cell signaling pathways and enzyme activity. Furthermore, it could be studied further for its potential effects on inflammation and pain in animal models. Finally, it could be studied further for its potential use as a therapeutic agent in humans.
Synthesis Methods
2,4-DHPM-95% can be synthesized from a variety of starting materials, such as pyrimidine, 4-methylphenol, and sodium hydroxide. The synthesis method involves the reaction of pyrimidine with 4-methylphenol in the presence of sodium hydroxide to form 2,4-DHPM-95%. The reaction is typically carried out in an aqueous solution at a temperature of approximately 80°C. The reaction is complete when the desired product is isolated and purified by recrystallization.
properties
IUPAC Name |
5-(4-methylphenyl)-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-7-2-4-8(5-3-7)9-6-12-11(15)13-10(9)14/h2-6H,1H3,(H2,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQMOKHOYSBULAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CNC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



